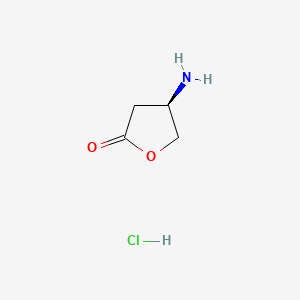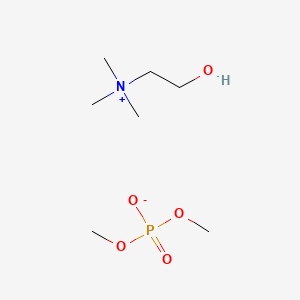![molecular formula C10H7N3O3S B595634 7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253792-66-3](/img/structure/B595634.png)
7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione, also known as MTPPD, is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic aromatic compound, containing both a pyrimidine and an oxazine ring, and is a derivative of the pyrimidin-2-one family of compounds. MTPPD is an important building block in organic synthesis and has been used in the synthesis of other compounds, such as 2-methylthio-1H-pyrimido[4,5-d]oxazin-2(3H)-one (MTPDO).
Scientific Research Applications
Synthesis and Chemical Properties
Research on oxazines, such as 1,2-oxazines and 1,2-benzoxazines, highlights the importance of these compounds in synthetic organic chemistry. The synthesis techniques involve dehydration of dihydro-oxazines obtained from cyclization reactions, showcasing their role as intermediates in producing various chemically and biologically active molecules. Oxazines have been noted for their use as chiral synthons and electrophiles in synthesis, pointing towards the versatility of pyrimido[4,5-D][1,3]oxazine derivatives in chemical synthesis and modification (M. Sainsbury, 1991).
Biological Potential
The exploration of similar heterocyclic structures has unveiled a wide range of biological activities, suggesting potential research directions for 7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione. For instance, tetrahydropyrimidine derivatives have been studied for their anti-inflammatory properties, indicating that pyrimidine-based compounds could serve as leads in designing new anti-inflammatory agents. Such studies highlight the significance of pyrimidine and oxazine derivatives in medicinal chemistry and their potential utility in developing therapeutic agents (Anita S. Gondkar, V. Deshmukh, S. Chaudhari, 2013).
Applications in Hybrid Catalysts
The synthesis of pyrano[2,3-d]pyrimidine derivatives, which share a similar heterocyclic core to the compound , has been extensively investigated. These studies reveal the use of hybrid catalysts in producing biologically active scaffolds, emphasizing the role of pyrimidine derivatives in pharmaceutical research. This research direction underlines the potential of this compound in catalysis and pharmaceutical applications (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Properties
IUPAC Name |
7-methylsulfanyl-1-prop-2-ynylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h1,5H,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHWZERISSTGEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B595566.png)



![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)

